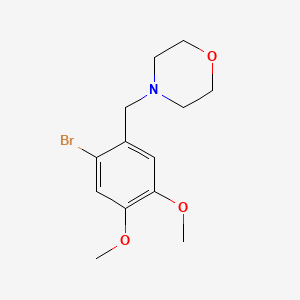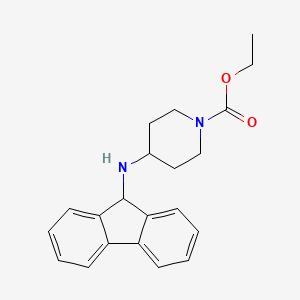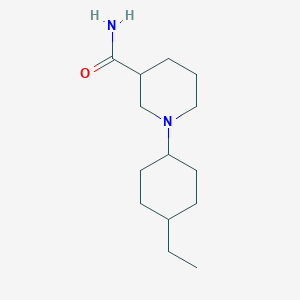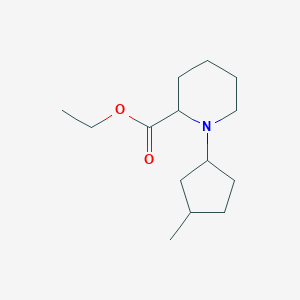![molecular formula C12H22N2O B3850741 3-[(3-methylcyclopentyl)amino]-2-azepanone](/img/structure/B3850741.png)
3-[(3-methylcyclopentyl)amino]-2-azepanone
Übersicht
Beschreibung
3-[(3-methylcyclopentyl)amino]-2-azepanone, also known as Meclofenoxate, is a nootropic drug that has been used in scientific research for its potential cognitive-enhancing effects. Meclofenoxate is a derivative of dimethylaminoethanol (DMAE) and is also known as centrophenoxine. It was first synthesized in 1959 by D. Laborit and M. Alluaume and has since been studied for its potential to improve memory, learning, and overall brain function.
Wirkmechanismus
3-[(3-methylcyclopentyl)amino]-2-azepanonee is believed to work by increasing acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. 3-[(3-methylcyclopentyl)amino]-2-azepanonee is also believed to increase glucose uptake in the brain, which can provide more energy for brain cells to function properly.
Biochemical and Physiological Effects
3-[(3-methylcyclopentyl)amino]-2-azepanonee has been found to increase acetylcholine levels in the brain, which can improve memory and learning. It has also been found to increase glucose uptake in the brain, which can provide more energy for brain cells to function properly. 3-[(3-methylcyclopentyl)amino]-2-azepanonee has been shown to have antioxidant properties, which can help protect brain cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-methylcyclopentyl)amino]-2-azepanonee in lab experiments is that it has been well-studied and its effects on memory and learning are well-established. However, one limitation of using 3-[(3-methylcyclopentyl)amino]-2-azepanonee is that its effects may vary depending on the dosage and the individual. Additionally, more research is needed to fully understand the long-term effects of 3-[(3-methylcyclopentyl)amino]-2-azepanonee on brain function.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-methylcyclopentyl)amino]-2-azepanonee. One area of research could be to investigate the potential of 3-[(3-methylcyclopentyl)amino]-2-azepanonee as a treatment for cognitive decline in aging populations. Another area of research could be to investigate the potential of 3-[(3-methylcyclopentyl)amino]-2-azepanonee as a treatment for cognitive impairments in individuals with neurological disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-[(3-methylcyclopentyl)amino]-2-azepanonee and its effects on brain function.
Wissenschaftliche Forschungsanwendungen
3-[(3-methylcyclopentyl)amino]-2-azepanonee has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory and learning in animal studies and in some human studies. 3-[(3-methylcyclopentyl)amino]-2-azepanonee has been found to increase acetylcholine levels in the brain, which is a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
3-[(3-methylcyclopentyl)amino]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-5-6-10(8-9)14-11-4-2-3-7-13-12(11)15/h9-11,14H,2-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHTJXOVOJYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC2CCCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylcyclopentyl)amino]azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-{[(3,4,5-trimethoxyphenyl)amino]methyl}benzoate](/img/structure/B3850662.png)


![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol](/img/structure/B3850691.png)
![3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B3850695.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B3850700.png)
![(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B3850713.png)

![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B3850747.png)
![1-ethyl-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850749.png)
![(2-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3850757.png)
![(1,1-dioxidotetrahydro-3-thienyl){[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3850765.png)